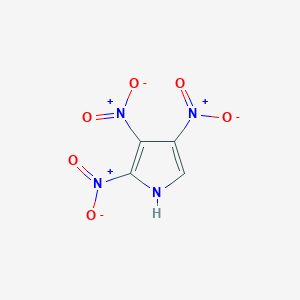
2-Benzoxazolinone, 3-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolinone, 3-(2-hydroxyethyl)- is a derivative of 2-Benzoxazolinone . 2-Benzoxazolinone is an anti-leishmanial agent with an LC50 of 40 μg/mL against L. donovani . It is a building block in chemical synthesis . 1,3-Benzoxazol-2 (3H)-one derivatives have antimicrobial activity against a selection of Gram-positive, Gram-negative bacteria and yeasts .
Synthesis Analysis
Microwave-assisted synthesis has been used to create new imide and formamide derivatives of 2(3H)-benzoxazolinones . The reaction provided these compounds more efficiently than through the corresponding isolated amic acids . A new class of 2-benzoxazolinone derivatives was designed and synthesized for its anti-human immunodeficiency virus-1 activity .Molecular Structure Analysis
The molecular formula of 2-Benzoxazolinone, 3-(2-hydroxyethyl)- is C9H9NO3. The molecular weight is 179.17 g/mol. The structure of 2-Benzoxazolinone consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms .Chemical Reactions Analysis
2-Benzoxazolinone and its derivatives have shown a high flexibility in chemical modifications . They have been used in the synthesis of new imide compounds by treating their 6-amino precursors with succinic, maleic or phthalic anhydride .Physical And Chemical Properties Analysis
The molecular weight of 2-Benzoxazolinone is 135.1201 . The molecular weight of 2-Benzoxazolinone, 3-(2-hydroxyethyl)- is 179.17 g/mol.Scientific Research Applications
Microbial Transformation and Allelochemical Properties
- Benzoxazolinone compounds, including 2-Benzoxazolinone, play a significant role in the allelopathic interactions of certain agricultural crops like wheat, rye, and maize. These compounds, upon being released into the soil, undergo microbial transformation, resulting in various products with potential applications in weed suppression and disease control. The study by Fomsgaard et al. (2004) reviews the microbial transformation products of benzoxazolinone allelochemicals, identifying major groups like aminophenoxazinones, malonamic acids, and acetamides, and underscores the need for further research to exploit these properties for agricultural benefits (Fomsgaard, Mortensen, & Carlsen, 2004).
Ecotoxicological Characterization
- The ecotoxicological effects of benzoxazinone allelochemicals and their transformation products on aquatic organisms have been quantitatively assessed through QSAR models. Piparo et al. (2006) highlighted that degradation metabolites of these compounds exhibit significant ecotoxic effects, offering insights into their potential ecological impacts and aiding in the development of predictive models for natural compound toxicity (Piparo et al., 2006).
Chemical Synthesis and Applications
- N-Acyl-2-benzoxazolinones have been utilized in titanium-mediated aldol reactions to produce syn-aldol adducts efficiently. These reactions facilitate the synthesis of compounds with potential applications in chemical and pharmaceutical industries. Burlingame et al. (2004) presented a methodology for the synthesis of these adducts, showcasing their practicality in creating amides, esters, and thioesters (Burlingame, Mendoza, & Ashley, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-hydroxyethyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLBEYAFJPUHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181238 |
Source


|
| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |
CAS RN |
26726-75-0 |
Source


|
| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026726750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)






![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)





